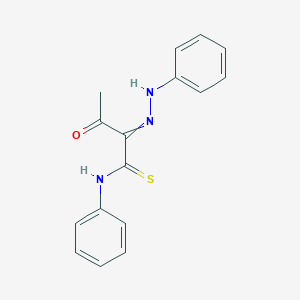
2-Oxo-2-(4-phenoxyphenyl)ethyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(4-phenoxyphenyl)ethyl trifluoromethanesulfonate: is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a trifluoromethanesulfonate group, which imparts significant reactivity to the molecule. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(4-phenoxyphenyl)ethyl trifluoromethanesulfonate typically involves the reaction of 2-Oxo-2-(4-phenoxyphenyl)ethyl alcohol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acid by-products. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxo-2-(4-phenoxyphenyl)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles.
Reduction: The carbonyl group in the molecule can be reduced to form alcohols.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Reduction: Products include alcohols.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Oxo-2-(4-phenoxyphenyl)ethyl trifluoromethanesulfonate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable reagent in the preparation of complex molecules.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions. This modification can help in studying the structure and function of these biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile building block for drug synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(4-phenoxyphenyl)ethyl trifluoromethanesulfonate involves its reactivity towards nucleophiles. The trifluoromethanesulfonate group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. This results in the formation of new covalent bonds and the substitution of the trifluoromethanesulfonate group.
Molecular Targets and Pathways: The compound can target various biomolecules, including proteins and nucleic acids, through covalent modification. This can affect the function and activity of these biomolecules, making the compound useful in biochemical studies.
Comparaison Avec Des Composés Similaires
- 2-Oxo-2-phenylethyl trifluoromethanesulfonate
- 2-Oxo-2-(4-trifluoromethoxyphenyl)ethyl trifluoromethanesulfonate
Comparison: 2-Oxo-2-(4-phenoxyphenyl)ethyl trifluoromethanesulfonate is unique due to the presence of the phenoxyphenyl group, which imparts distinct reactivity and properties compared to other similar compounds. The trifluoromethanesulfonate group in all these compounds provides high reactivity, but the specific substituents on the phenyl ring can influence the overall reactivity and applications of the compound.
Propriétés
Numéro CAS |
817160-41-1 |
|---|---|
Formule moléculaire |
C15H11F3O5S |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenoxyphenyl)ethyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H11F3O5S/c16-15(17,18)24(20,21)22-10-14(19)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-9H,10H2 |
Clé InChI |
MGCXZUIFNUARBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)COS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


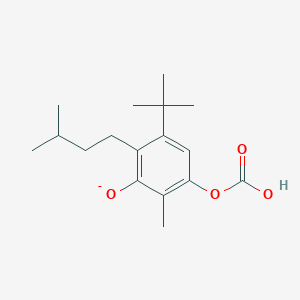

![9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene](/img/structure/B12532036.png)

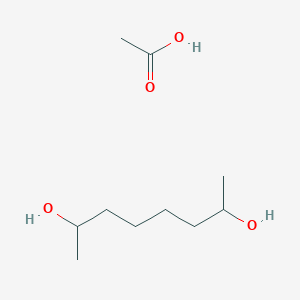
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)
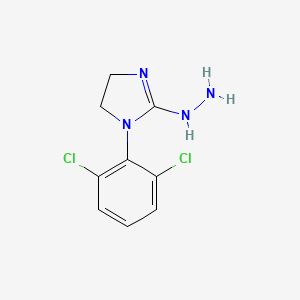
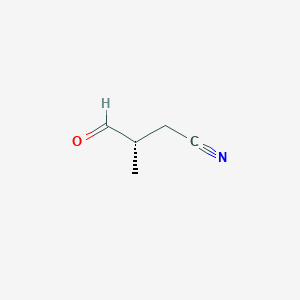


![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)
![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane](/img/structure/B12532120.png)
